molecular formula C10H10ClNO2 B8051340 2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

Cat. No.: B8051340
M. Wt: 211.64 g/mol
InChI Key: RWPZUNVIBSGNPV-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one (CAS 2060024-62-4) is a high-purity organic compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol . It is classified as an α-haloketone, a class of compounds recognized for their high reactivity and utility as versatile building blocks in organic synthesis . These compounds are particularly valuable as chemical intermediates in the research and development of active pharmaceutical ingredients (APIs) and other complex molecules . The presence of both a carbonyl group and a chlorine atom on the ethanone moiety makes this compound a suitable electrophile for various nucleophilic substitution reactions, including the synthesis of heterocyclic compounds. It must be stored under an inert atmosphere at 2-8°C to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Hazard Statements: H315-H318-H335 .

Properties

IUPAC Name

2-chloro-1-(4-hydroxy-1,3-dihydroisoindol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-4-10(14)12-5-7-2-1-3-9(13)8(7)6-12/h1-3,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPZUNVIBSGNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CCl)C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Acylation of 4-Hydroxy-2,3-dihydro-1H-isoindole

The most widely reported method involves direct acylation of the isoindoline nitrogen using chloroacetyl chloride. This approach leverages the nucleophilic character of the secondary amine in the isoindoline ring.

Procedure :

  • Substrate Preparation : 4-Hydroxy-2,3-dihydro-1H-isoindole is synthesized via reduction of 4-hydroxyisoindolin-1-one using sodium borohydride or catalytic hydrogenation.

  • Reaction Conditions :

    • Chloroacetyl chloride (1.2–2.0 equiv) is added dropwise to a stirred solution of 4-hydroxyisoindoline in anhydrous acetonitrile or dichloromethane at 0–5°C.

    • Triethylamine (1.5–3.0 equiv) is used to scavenge HCl, preventing side reactions.

    • Reaction proceeds for 2–6 hours at room temperature, monitored by TLC or HPLC.

Yield : 65–92% (depending on purity of starting material and reaction scale).

Alternative Pathways and Optimization

Mannich Base Intermediate Alkylation

A patent-derived method (CN103554036B) utilizes Mannich base intermediates for regioselective functionalization:

  • Mannich Base Formation :

    • 4-Hydroxyisoindoline reacts with formaldehyde and piperazine derivatives to form a Mannich base.

    • Conditions : Ethanol reflux, 4–6 hours, yielding 70–85% intermediate.

  • Chloroacetylation :

    • The Mannich base is treated with chloroacetyl chloride in tetrahydrofuran (THF) at 40°C for 3 hours.

    • Advantage : Improved regioselectivity, reducing byproducts like 2,4-dichloro derivatives.

Table 1 : Comparison of N-Acylation vs. Mannich Base Routes

ParameterN-Acylation RouteMannich Base Route
Yield65–92%70–85%
Byproducts<5%<3%
Reaction Time2–6 hours6–8 hours (two-step)
ScalabilitySuitable for >100g scaleLimited by Mannich base stability

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements (EP3280710B1) highlight flow chemistry for improved safety and efficiency:

  • Microreactor Setup :

    • 4-Hydroxyisoindoline and chloroacetyl chloride are pumped separately into a T-shaped mixer at 0°C.

    • Residence time: 10–15 minutes, achieving >95% conversion.

  • Workup :

    • Effluent is neutralized with aqueous NaHCO3 and extracted with ethyl acetate.

    • Solvent removal under reduced pressure yields crystalline product (purity >98%).

Advantages :

  • Reduced exposure to hazardous reagents (chloroacetyl chloride).

  • Consistent product quality at multi-kilogram scales.

Critical Parameters Affecting Yield and Purity

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile and THF enhance reaction rates but may require lower temperatures to suppress hydrolysis.

  • Chlorinated Solvents : Dichloromethane improves solubility of intermediates but complicates waste management.

Temperature Control

  • Reactions conducted below 10°C minimize side reactions (e.g., over-chlorination).

  • Elevated temperatures (40–50°C) accelerate acylation but risk decomposition of the isoindoline core.

Purification Techniques

  • Recrystallization : Ethanol/hexane mixtures (1:1 v/v) yield high-purity crystals (mp 145–147°C).

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (20–40%) resolves minor impurities.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 7.74–7.76 (m, 2H, isoindole H-3/H-6), 4.73 (s, 2H, CH2CO), 3.19–3.45 (m, 4H, piperazine CH2), 2.75–3.0 (m, 4H, isoindole CH2).

  • 13C NMR : 169.8 ppm (C=O), 135.2 ppm (C-Cl), 126.4–128.9 ppm (aromatic carbons).

Mass Spectrometry

  • ESI-MS : [M+H]+ at m/z 226.04 (C10H10ClNO2) .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: : The chloro group can be reduced to form an amine or other reduced derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

  • Oxidation Products: : Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: : Amines and other reduced derivatives.

  • Substitution Products: : Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: : The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: : The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The hydroxy and chloro groups play a crucial role in binding to specific receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Features

The table below highlights key differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications
2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one (Target) C₉H₈ClNO₂* ~201.6* 4-hydroxy isoindoline, chloroethanone Hypothetical: Enhanced polarity
2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone C₁₆H₁₁Cl₂NO 304.17 4-chlorophenyl indole, chloroethanone Higher lipophilicity; scaffold for anticancer agents
2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone C₁₀H₁₀ClNO 195.65 Non-hydroxylated isoindoline, chloroethanone Intermediate in heterocyclic synthesis
2-Chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one C₁₄H₁₃N₂OSCl 292.78 Thiazole-substituted indole, chloroethanone Research chemical for kinase studies
2-(4-Chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine C₁₄H₁₁ClN₂ 242.71 4-chlorophenyl isoindole, imine group Ligand in coordination chemistry

*Hypothesized based on IUPAC nomenclature.

Key Observations:
  • Hydroxy Group Impact: The target compound’s 4-hydroxy isoindoline moiety may confer higher aqueous solubility compared to non-polar substituents (e.g., 4-chlorophenyl in or methylthiazole in ). This could enhance bioavailability in drug design .
  • Chloroethanone Reactivity: The α-chloroketone group is a common electrophilic warhead in covalent inhibitors. Its reactivity is modulated by adjacent substituents; for example, electron-withdrawing groups (e.g., 4-chlorophenyl in ) may increase electrophilicity compared to the hydroxy group .
  • Scaffold Diversity: Indole () and isoindole () cores are prevalent in bioactive molecules.

Pharmacological and Industrial Relevance

  • Target Compound: The hydroxy group may reduce metabolic oxidation compared to methyl or chloro substituents, extending half-life in vivo. Potential applications include protease or kinase inhibition, analogous to ’s indole-ethanone derivatives in bioorganic studies .
  • Analogs :
    • ’s thiazole-indole hybrid is used in high-throughput kinase screening due to its electron-deficient thiazole ring .
    • ’s dichlorinated compound could serve as a lead for antiproliferative agents, leveraging the chlorophenyl group’s lipophilicity for membrane penetration .

Biological Activity

2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one, with the CAS number 2060024-62-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.64 g/mol
CAS Number 2060024-62-4
MDL Number MFCD30498893
Purity ≥95%

Structural Characteristics

The structure of this compound features a chloro group and a hydroxyl group on an isoindole framework, which may contribute to its biological properties.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of derivatives of isoindole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the isoindole structure could enhance antimicrobial potency, suggesting a similar potential for this compound .
  • Mechanism of Action : The proposed mechanism involves the interaction of the hydroxyl group with bacterial cell membranes, leading to disruption and subsequent cell death. Additionally, the chlorine atom may participate in electrophilic aromatic substitution reactions, enhancing the compound's reactivity with biological targets .

Research Findings

Research has shown that compounds with similar structures exhibit:

  • Broad-spectrum antimicrobial activity : Effective against both gram-positive and gram-negative bacteria.
PathogenActivity Level
Staphylococcus aureus Moderate to High
Escherichia coli Moderate
Candida albicans Low

In Vitro Studies

In vitro studies have demonstrated that certain derivatives of isoindole compounds exhibit significant antimicrobial activity at concentrations ranging from 50 to 400 µg/mL . The minimum inhibitory concentrations (MICs) for these compounds were comparable to established antibiotics, indicating their potential as alternative therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of a precursor ketone (e.g., using thionyl chloride) followed by coupling with a 2,3-dihydro-1H-isoindol-4-ol moiety. Similar routes are described for structurally related compounds, such as the synthesis of 1-(4-hydroxyphenyl)-2-chloroethanol from 2-Chloro-1-(4-hydroxyphenyl)ethanone . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions like hydrolysis of the chloro group.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the isoindoline ring and hydroxy group. Aromatic protons appear in the 6.5–7.5 ppm range, while the chloroethyl ketone moiety shows characteristic signals near δ 4.5–5.0 ppm (CH2_2Cl) and δ 3.0–3.5 ppm (isoindoline CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 226.0432 for C10_{10}H10_{10}ClNO2_2) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, as demonstrated for structurally analogous dihydroisoindole derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : The compound is classified under hazard codes H301 (toxic if swallowed) and H314 (causes severe skin burns). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Emergency measures include rinsing with water for skin exposure and immediate medical consultation .

Advanced Research Questions

Q. How can discrepancies in reported melting points or solubility data be resolved?

  • Methodological Answer : Conflicting data may arise from polymorphic forms or impurities. Techniques include:

  • Differential Scanning Calorimetry (DSC) : Identifies polymorphs via distinct endothermic peaks.
  • Recrystallization : Test solvents of varying polarity (e.g., ethanol, DMSO) to isolate pure crystalline forms.
  • Thermogravimetric Analysis (TGA) : Detects solvent or moisture content affecting melting behavior .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

  • Methodological Answer : Combine multiple techniques:

  • X-ray Diffraction : Definitive proof of molecular geometry, as applied to resolve dihydroisoindole derivatives with ambiguous NMR assignments .
  • Computational Validation : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-calculated values.
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals in complex aromatic systems .

Q. What computational modeling approaches are suitable for studying this compound’s reactivity or interactions?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic sites (e.g., chloroethyl ketone reactivity) and optimize transition states for substitution reactions.
  • Molecular Docking : Screen interactions with biological targets (e.g., HDAC enzymes) using the isoindoline ring as a pharmacophore. Similar frameworks are used for hydroxypyrimidine derivatives .

Q. How can synthetic yields be improved for large-scale preparation?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving the isoindoline ring.
  • Microwave-Assisted Synthesis : Reduces reaction time and minimizes decomposition of the chloroethyl group.
  • Flow Chemistry : Enhances reproducibility for multi-step syntheses, as demonstrated for chlorinated ketone intermediates .

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